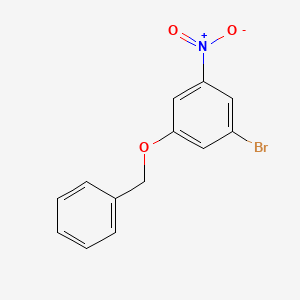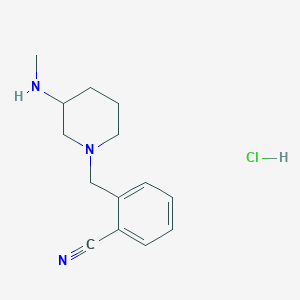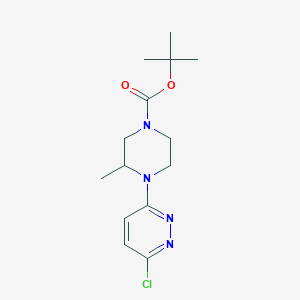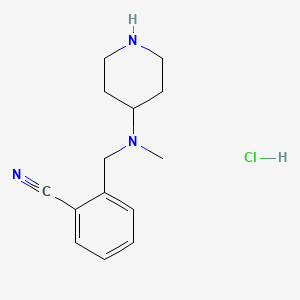
4-Chloro-3-isopropylbenzaldehyde
Descripción general
Descripción
4-Chloro-3-isopropylbenzaldehyde is a chemical compound with the molecular formula C10H11ClO . It has a molecular weight of 182.65 . The compound is also known by its synonyms 4-chloro-3-propan-2-ylbenzaldehyde and Benzaldehyde, 4-chloro-3-(1-methylethyl)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom at the 4th position and an isopropyl group at the 3rd position . The compound also contains an aldehyde functional group attached to the benzene ring .Aplicaciones Científicas De Investigación
Metabolic Pathways of Chlorinated Compounds
- Study on Frog Metabolism of Chlorinated Pollutants : Research using the frog species Rana pipiens has explored the metabolism of various chlorinated aromatic pollutants. This study identified a range of hydroxylated metabolic products from chlorinated biphenyls, naphthalenes, and benzenes, suggesting a biohydroxylation process similar to mammalian systems. Such research underscores the significance of understanding the metabolic fate of chlorinated compounds in biological systems, which could be relevant for studying 4-Chloro-3-isopropylbenzaldehyde's behavior in living organisms (Safe et al., 1976).
Organic Compounds in Therapeutic Research
- Vanillin's Neuroprotective Effects : Although not directly related, the study on vanillin, a pleasant smelling organic aromatic compound, highlights the potential neuroprotective and antioxidative activities of certain aromatic compounds. This research showed vanillin's effectiveness against motor and non-motor deficits, neurochemical deficits, oxidative stress, and apoptosis in a rat model of Parkinson's disease, suggesting the therapeutic potential of organic aromatic compounds in neurological conditions (Dhanalakshmi et al., 2016).
Safety and Hazards
4-Chloro-3-isopropylbenzaldehyde is classified under the GHS07 hazard class . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing the mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-chloro-3-propan-2-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDNJVODZCCOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid](/img/structure/B3096682.png)


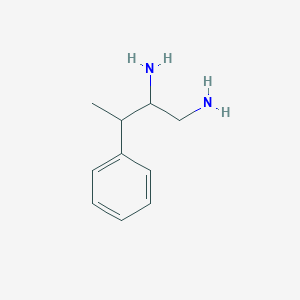
![Benzo[b]thiophene-7-sulfonyl chloride](/img/structure/B3096712.png)
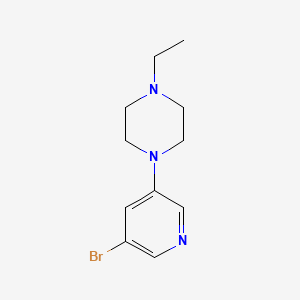
![3-Bromo-7-chloroimidazo[1,2-c]pyrimidine](/img/structure/B3096741.png)

![Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B3096752.png)
